3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Overview
Description
3,4-Dihydroxyfuran-2,5-dicarboxylic acid is a multifaceted organic compound with the molecular formula C6H4O7. It is a derivative of furan, characterized by the presence of two hydroxyl groups and two carboxylic acid groups on the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxyfuran-2,5-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds with dimethyl diglycolate. Common reagents used in this process include glyoxal trimer dihydrate, diethyl oxalate, or benzil. The reaction is carried out under reflux conditions in cyclohexane in the presence of potassium hydroxide (KOH) for 6 to 8 hours. The yields of the reaction range from 73.4% to 98.6%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxyfuran-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of substituted furan derivatives.
Scientific Research Applications
3,4-Dihydroxyfuran-2,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan-based compounds and heterocyclic structures.
Biology: The compound is used in the study of enzyme inhibitors and as a potential biomarker for certain diseases.
Medicine: It has shown promise in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Its derivatives are used in the production of polymers, resins, and other materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-dihydroxyfuran-2,5-dicarboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific pathways. The exact molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
3,4-Dihydroxyfuran-2,5-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups on the furan ring. Similar compounds include:
Furan-2,5-dicarboxylic acid: Lacks hydroxyl groups.
3,4-Dihydroxybenzoic acid: Similar structure but lacks the furan ring.
2,5-Furandicarboxylic acid: Similar to the target compound but with different substitution patterns.
Properties
IUPAC Name |
3,4-dihydroxyfuran-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O7/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPMJYORBZJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716260 | |
Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-21-7 | |
Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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